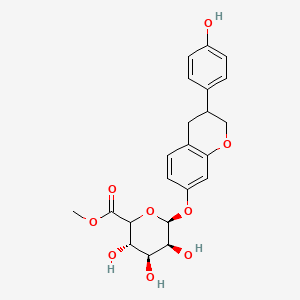
Dihydro Ketoprofen beta-D-Glucuronide, Mixture of Diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dihydro Ketoprofen beta-D-Glucuronide involves the conjugation of ketoprofen or its metabolites with D-glucuronic acid. This process has been extensively studied to understand the kinetics of intramolecular acyl migration and the stability of the resulting glucuronides. Stereoselectivity plays a crucial role in the synthesis and degradation of these glucuronides, with significant differences observed between the reactivities of diastereoisomeric glucuronides towards proteins such as human serum albumin (Presle et al., 1996).
Molecular Structure Analysis
The molecular structure of Dihydro Ketoprofen beta-D-Glucuronide diastereomers has been characterized using various spectroscopic methods. These analyses have revealed the presence of distinct conformational differences between the diastereomers, which influence their reactivity and interaction with biological molecules. The structure is also crucial in understanding the mechanism of acyl migration and the formation of covalent adducts with proteins (Dubois-Presle et al., 1995).
Chemical Reactions and Properties
Dihydro Ketoprofen beta-D-Glucuronide undergoes various chemical reactions, including spontaneous hydrolysis and internal acyl migration. These reactions are influenced by the stereochemistry of the glucuronide and can result in the formation of reactive metabolites capable of covalently binding to macromolecules, potentially leading to toxicological effects. The reactivity of these glucuronides towards proteins like human serum albumin is highly stereoselective, with significant implications for their biological activity and toxicity (Presle et al., 1996).
Physical Properties Analysis
The physical properties of Dihydro Ketoprofen beta-D-Glucuronide, including solubility and stability, are critical for understanding its pharmacokinetic behavior. The formation of glucuronide conjugates significantly alters the solubility and may enhance the excretion of ketoprofen metabolites. The stability of these conjugates is affected by pH, temperature, and the presence of enzymes, which can catalyze their hydrolysis or facilitate acyl migration (Skordi et al., 2005).
Chemical Properties Analysis
The chemical properties of Dihydro Ketoprofen beta-D-Glucuronide are characterized by its reactivity, which includes the potential for covalent binding to proteins and other macromolecules. This reactivity is influenced by the structure of the glucuronide, particularly the configuration of the diastereomers. Understanding these properties is essential for assessing the pharmacological and toxicological profile of ketoprofen and its metabolites (Presle et al., 1996).
Applications De Recherche Scientifique
Pharmacologic and Clinical Properties of Ketoprofen
Pharmacology and Efficacy : Ketoprofen, from which Dihydro Ketoprofen beta-D-Glucuronide is derived, is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It's part of the propionic acid class of NSAIDs and exhibits a high potency and safety profile. Clinical trials have established its therapeutic equivalence to aspirin, indomethacin, and ibuprofen for rheumatoid arthritis and osteoarthritis, indicating a broad therapeutic window and reliable tolerance profile due to its simple metabolism and non-accumulative nature with multiple doses (Kantor, 1986).
Novel Applications and Research Directions : Recent studies have explored new uses for Ketoprofen, including its potential in treating nonalcoholic fatty liver disease, lymphedema, seizures, as well as its antidepressant and anxiolytic effects. Research into Ketoprofen's derivatives, such as Dihydro Ketoprofen beta-D-Glucuronide, could further these applications, especially in areas like oncology and transplantology, where the drug's anti-inflammatory and analgesic properties could provide significant benefits (Kuczynska & Nieradko-Iwanicka, 2022).
Safety and Tolerability
Parenteral Nutrition Compatibility : The safety and compatibility of Ketoprofen, particularly in its intravenous form with parenteral nutrition admixtures, have been studied to ensure safe co-administration in clinical settings. This area of research is critical for managing pain and inflammation in patients requiring complex medication regimens, highlighting the importance of understanding the interactions and stability of Ketoprofen's derivatives like Dihydro Ketoprofen beta-D-Glucuronide in various formulations (Dettlaff et al., 2022).
Propriétés
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-28-21(27)20-18(25)17(24)19(26)22(31-20)30-15-7-4-12-8-13(10-29-16(12)9-15)11-2-5-14(23)6-3-11/h2-7,9,13,17-20,22-26H,8,10H2,1H3/t13?,17-,18-,19-,20?,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSLHMBYSHSIA-CSEMQTMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46781486 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

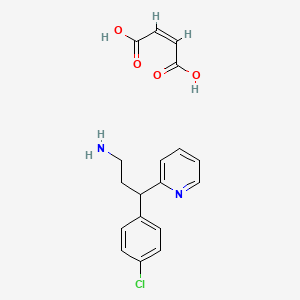
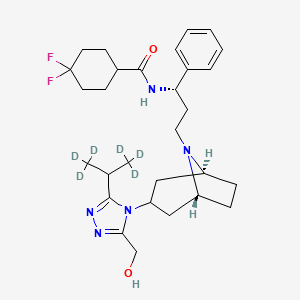
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)


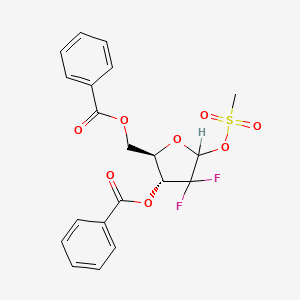


![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)


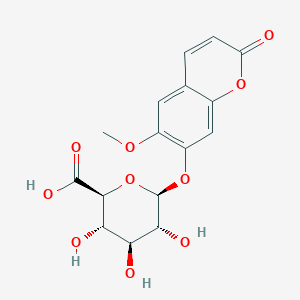
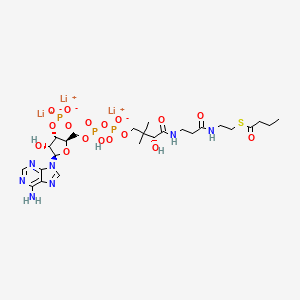
![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)